5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-4-9(13-12-6)8-3-2-7(10)5-11-8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEELIYMHRFXBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound this compound features a bromine atom and a pyrazole ring, which are critical for its biological activity. The presence of these functional groups allows for interactions with various biological targets, including enzymes and receptors.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests indicate that modifications in the pyrazole ring can enhance antibacterial potency, with minimum inhibitory concentration (MIC) values often reported in the range of 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
2. Antiproliferative Activity
Research has demonstrated that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. For example, a related compound showed IC50 values in the low nanomolar range against tumor cells, indicating strong potential as an anticancer agent . The mechanism often involves the inhibition of specific kinases involved in cell proliferation.
3. Anti-inflammatory Effects
Pyrazole compounds are recognized for their anti-inflammatory properties. Studies have reported that certain derivatives can inhibit inflammatory mediators and pathways, comparable to established anti-inflammatory drugs like indomethacin . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes. For instance, some compounds inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in proliferating cells .
- Receptor Modulation: The compound may also modulate receptor activity, influencing signaling pathways associated with cell growth and inflammation.
Study 1: Antimicrobial Testing
In a comparative study, 5-bromo derivatives were synthesized and tested for their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts. This study underscores the importance of halogenation in improving biological activity .
Study 2: Cancer Cell Line Evaluation
A series of pyrazole derivatives were evaluated for their antiproliferative effects on human cancer cell lines. The results revealed that modifications at the 2-position significantly influenced potency, with some compounds achieving IC50 values below 50 nM against breast cancer cell lines . This highlights the potential for developing targeted cancer therapies based on this scaffold.
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is , with a molecular weight of 238.08 g/mol. The compound features a bromine atom at the 5-position of a pyridine ring, which is further substituted with a 5-methyl-1H-pyrazol-3-yl group. The unique structure imparts distinct reactivity and biological properties, making it a valuable compound in research.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole moieties, including this compound, exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical in cell cycle regulation and cancer progression .
Case Study: Kinase Inhibition
A study published in Nature highlighted the effectiveness of pyrazole derivatives in targeting specific kinases involved in oncogenic signaling pathways. The compound demonstrated a lower binding free energy in molecular docking studies, indicating strong potential as a lead compound for drug development.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups .
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | DMF, K2CO3, 80°C | 85 |
| Cyclization | Acetic acid, reflux | 75 |
| Coupling Reaction | Pd-catalyzed conditions | 90 |
Material Science
Organic Electroluminescent Devices
The compound is also utilized in the development of organic electroluminescent devices (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics . The incorporation of this compound into device architectures has been shown to enhance light emission efficiency.
Biochemical Applications
Enzyme Modulation
this compound has been studied for its ability to modulate enzyme activity. It interacts with kinases and phosphatases, affecting cellular signaling pathways crucial for various biological processes .
Case Study: Enzyme Interaction
A biochemical analysis revealed that this compound could significantly alter the activity of specific kinases involved in metabolic regulation, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyridine and Heterocyclic Rings
Key Compounds Compared :
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (CAS 1150164-92-3)
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS 1304458-60-3)
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Structural Differences :
| Compound | Pyridine Substitution | Heterocyclic Group | Key Substituents |
|---|---|---|---|
| Target Compound | 5-Bromo, 2-position | 5-Methyl-1H-pyrazole | Bromine (5-pyridine), Methyl (5-pyrazole) |
| 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | 5-Bromo, 2-position | 3,5-Dimethyl-1H-pyrazole | Bromine (5-pyridine), Two methyl groups (3,5-pyrazole) |
| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | 5-Bromo, 2-position | Benzylamine | 3,4-Dimethoxybenzyl group |
| 5-Bromo-2-(pyridin-2-yl)-1H-benzodiazole | 5-Bromo, 2-position | Benzodiazole | Pyridin-2-yl fused with benzodiazole |
- Steric and Electronic Effects :
- The 3,5-dimethylpyrazole derivative (CAS 1150164-92-3) exhibits greater steric hindrance than the target compound, reducing solubility in polar solvents .
- The 3,4-dimethoxybenzyl group in 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine enhances electron-donating properties, increasing solubility in aqueous media compared to pyrazole derivatives .
- Benzodiazole and triazolo-pyridine derivatives (e.g., CAS 1304458-60-3) feature fused aromatic systems, leading to extended π-conjugation and altered redox properties .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine generally follows these key steps:
- Formation of the 5-methyl-1H-pyrazol-3-yl moiety.
- Bromination at the 5-position of the pyridine ring.
- Coupling or condensation of the bromopyridine with the pyrazolyl group.
The synthetic routes can be broadly categorized into:
- Direct substitution reactions on preformed pyridine and pyrazole rings.
- Multi-step sequences involving pyrazole synthesis followed by pyridine functionalization.
- Use of brominating agents to introduce the bromine substituent selectively.
Preparation of the Pyrazole Intermediate
The pyrazole ring, specifically 5-methyl-1H-pyrazol-3-yl, is often synthesized first due to its critical role in the target molecule.
Condensation of Diethyl Butynedioate with Methylhydrazine:
This method involves condensing diethyl butynedioate with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then subjected to bromination and further transformations to obtain the desired pyrazole derivative. This approach avoids hazardous reagents and provides a relatively safe and scalable route.Sandmeyer Reaction Route:
An older method involves a Sandmeyer reaction starting from crotonitrile and methylhydrazine to generate N-methyl-3-bromo-5-methyl pyrazole through a 3-amino pyrazole intermediate. However, this route suffers from low overall yield (<30%) and involves tedious purification steps.Bromination Using Tribromooxyphosphorus:
Bromination of the pyrazole intermediate is efficiently achieved using tribromooxyphosphorus, which selectively introduces bromine at the 5-position of the pyrazole ring with good yields.
Coupling of Pyrazole and Pyridine Rings
The key step to form this compound involves coupling the pyrazole ring to the bromopyridine.
Nucleophilic Substitution in Polar Aprotic Solvents:
For example, the reaction of 5-bromo-2-(1H-pyrazol-3-yl)pyridine with iodomethane in the presence of potassium hydroxide in N,N-dimethylformamide (DMF) at low temperature (0°C) for 1 hour yields the methylated pyrazole derivative with a reported yield of 72%.Use of Base-Mediated Coupling:
Potassium hydroxide or other strong bases facilitate the nucleophilic substitution or condensation reactions between the pyrazole and pyridine components.
Detailed Stepwise Synthesis Example
Based on the patent CN112079781A and other literature, the following stepwise synthesis is illustrative:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with methylhydrazine | Room temperature, solvent suitable for condensation | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination of pyrazole intermediate | Tribromooxyphosphorus, controlled temperature | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Hydrolysis of ester to acid | 10% NaOH in ethanol, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Formation of carbamate intermediate | Reaction with tert-butyl alcohol and azido dimethyl phosphate in DMF at 100°C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Hydrolysis to amine | 50% trifluoroacetic acid in dichloromethane, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |
This intermediate can then be coupled with 5-bromo-2-pyridine derivatives to yield the target compound.
Comparative Analysis of Preparation Routes
| Aspect | Sandmeyer Route | Condensation-Bromination Route | Direct Substitution Route |
|---|---|---|---|
| Starting Materials | Crotonitrile, methylhydrazine | Diethyl butynedioate, methylhydrazine | 5-bromo-2-(1H-pyrazol-3-yl)pyridine, iodomethane |
| Bromination Agent | Cuprous bromide (Sandmeyer) | Tribromooxyphosphorus | NBS or similar |
| Yield | <30% overall | Moderate to high, scalable | ~72% for methylation step |
| Safety | Uses toxic cyanogen bromide, low temp (-78°C) | Avoids toxic reagents, mild conditions | Mild conditions, base-mediated |
| Scalability | Limited due to hazardous reagents | Good, simple workup | Good, simple reaction conditions |
Research Findings and Optimization
The condensation-bromination route has been optimized to avoid hazardous reagents like n-butyl lithium and cyanogen bromide, making it safer and more suitable for scale-up.
The use of tribromooxyphosphorus provides selective bromination of pyrazole rings without over-bromination or side reactions.
The methylation of the pyrazole nitrogen using iodomethane in DMF with potassium hydroxide is efficient and yields a high purity product.
Formation of carbamate intermediates facilitates purification and isolation of sensitive amine intermediates.
Salt form studies (e.g., triflic acid salts) improve the handling and storage stability of the final pyrazole derivatives.
Summary Table of Key Preparation Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Bromination agent | Tribromooxyphosphorus | Selective bromination of pyrazole |
| Base for methylation | Potassium hydroxide | Used in DMF at 0°C |
| Solvent for condensation | Suitable polar solvent | For diethyl butynedioate + methylhydrazine |
| Hydrolysis conditions | 10% NaOH in ethanol | Room temperature |
| Carbamate formation | DMF, tert-butyl alcohol, azido dimethyl phosphate | 100°C reaction |
| Final hydrolysis | 50% trifluoroacetic acid in DCM | Room temperature |
Q & A
Q. Basic Characterization :
- NMR : ¹H/¹³C NMR can confirm the pyridine and pyrazole ring connectivity. For example, pyridine C-Br signals appear downfield (~δ 150 ppm in ¹³C NMR), while pyrazole protons resonate near δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₀H₉BrN₃ requires m/z 266.9974).
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) .
Q. Advanced Analysis :
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution pattern) using single-crystal diffraction (monoclinic P21/c, as seen in related structures) .
- 2D NMR (COSY, HSQC) : Assign complex splitting patterns in crowded spectra .
How can researchers resolve contradictions between spectral data and computational predictions?
Q. Methodology :
- Cross-validate NMR assignments with DFT-calculated chemical shifts (software: Gaussian, ADF). For example, pyridine ring currents may cause unexpected deshielding .
- Compare experimental X-ray bond lengths/angles with DFT-optimized geometries to identify steric/electronic discrepancies .
- Use isotopic labeling (e.g., ¹⁵N-pyrazole) to trace coupling patterns in overcrowded spectra .
What strategies enable selective functionalization of the pyrazole ring in this compound?
Q. Advanced Functionalization :
- Electrophilic Substitution : The pyrazole C-4 position is electron-rich; reactions with nitrosonium or diazonium salts can introduce -NO₂ or -NHR groups .
- Cross-Coupling : Suzuki-Miyaura coupling (Pd catalysis) at the pyridine C-5 bromine allows biaryl formation. Protect the pyrazole NH with Boc to prevent catalyst poisoning .
- Oxidation/Reduction : Controlled oxidation of the pyrazole methyl group (e.g., KMnO₄) yields carboxylic acids for further derivatization .
How can computational methods predict the compound’s reactivity in catalytic systems?
Q. Advanced Modeling :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. The pyridine ring’s LUMO is likely localized near Br .
- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., kinases) using docking software (AutoDock Vina). Pyrazole-methyl groups may enhance hydrophobic interactions .
- Reaction Pathway Analysis : Use QM/MM (quantum mechanics/molecular mechanics) to model catalytic cycles in cross-coupling reactions .
What purification challenges arise during synthesis, and how are they addressed?
Q. Basic Purification :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
